Cas no 2168977-53-3 (2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile)

2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with chloro, hydroxy, and cyano functional groups. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The dichloro and hydroxy groups enhance its versatility in nucleophilic substitution reactions, while the electron-withdrawing cyano group stabilizes the ring system and facilitates further functionalization. Its high purity and well-defined reactivity profile make it valuable for constructing complex molecules, particularly in medicinal chemistry for developing active pharmaceutical ingredients. The compound is handled under controlled conditions due to its sensitivity to moisture and potential reactivity.
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile structure
2168977-53-3 structure
商品名:2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile
CAS番号:2168977-53-3
MF:C5HCl2N3O
メガワット:189.986938238144
MDL:MFCD30726614
CID:4781538

2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile 化学的及び物理的性質

名前と識別子

    • 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile
    • 2,4-dichloro-6-oxo-1H-pyrimidine-5-carbonitrile
    • MDL: MFCD30726614
    • インチ: 1S/C5HCl2N3O/c6-3-2(1-8)4(11)10-5(7)9-3/h(H,9,10,11)
    • InChIKey: MWXGHLKIKFGXGK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C#N)C(NC(=N1)Cl)=O

計算された属性

  • せいみつぶんしりょう: 188.9496671 g/mol
  • どういたいしつりょう: 188.9496671 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 189.98
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 65.2

2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
176338-1g
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile
2168977-53-3
1g
$540.00 2023-09-06
Matrix Scientific
176338-10g
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile
2168977-53-3
10g
$1872.00 2023-09-06
Matrix Scientific
176338-5g
2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile
2168977-53-3
5g
$1296.00 2023-09-06

2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile 関連文献

2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrileに関する追加情報

Introduction to 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile (CAS No. 2168977-53-3)

2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2168977-53-3, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyrimidine family, a heterocyclic aromatic structure that plays a pivotal role in medicinal chemistry due to its biological relevance and synthetic versatility. The presence of both chloro and hydroxyl substituents, along with a cyano group, makes it a versatile precursor for further functionalization, enabling the development of novel bioactive molecules.

The chemical structure of 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile consists of a pyrimidine core substituted at the 2-position with a chlorine atom, the 4-position with another chlorine atom, and the 6-position with a hydroxyl group. The 5-position is functionalized with a cyano group. This specific arrangement of substituents imparts unique reactivity patterns that are exploited in synthetic chemistry to generate more complex molecules. The compound’s solubility profile and stability under various reaction conditions make it particularly useful in multi-step synthetic pathways.

In recent years, there has been growing interest in pyrimidine derivatives due to their wide-ranging biological activities. These derivatives have been extensively studied for their potential as antimicrobial agents, anticancer drugs, and kinase inhibitors. The compound 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile serves as a crucial building block in the synthesis of these bioactive molecules. For instance, it has been utilized in the preparation of pyrimidine-based inhibitors targeting specific enzymes involved in cancer cell proliferation and metabolism.

One of the most compelling applications of 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile is in the development of novel antiviral agents. The pyrimidine scaffold is a fundamental component of nucleoside analogs, which are known for their efficacy against viral infections. Researchers have leveraged the reactivity of this compound to design derivatives that mimic natural nucleobases but incorporate modifications that inhibit viral replication. Such derivatives have shown promise in preclinical studies against RNA viruses, including those responsible for significant global health challenges.

The agrochemical industry has also benefited from the use of 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile as an intermediate. Pyrimidine-based compounds are integral to the formulation of herbicides and fungicides due to their ability to interfere with essential biological processes in weeds and fungi. By modifying the structure of this intermediate, chemists can develop agrochemicals with enhanced efficacy and reduced environmental impact. Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for producing these compounds, ensuring that agricultural practices remain both productive and environmentally responsible.

The synthesis of 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic strategies include chlorination reactions on a pre-formed pyrimidine backbone, followed by hydroxyl group introduction and subsequent cyanation. Advances in catalytic methods have enabled more efficient and selective transformations, reducing waste and improving overall process economics. These innovations align with global trends toward greener chemistry practices.

From a computational chemistry perspective, 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of more effective derivatives. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to predict properties such as binding affinity and metabolic stability before experimental validation.

The pharmacokinetic properties of pyrimidine derivatives are another area of active investigation. Researchers are focusing on optimizing bioavailability and reducing potential toxicity by fine-tuning the structure of compounds like 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile. By incorporating pharmacophores that enhance solubility or metabolic stability, chemists can develop drugs that are both potent and safe for therapeutic use. This holistic approach ensures that new pharmaceuticals meet stringent regulatory standards while delivering clinical benefits.

The future prospects for 2,4-Dichloro-6-hydroxy-5-pyrimidinecarbonitrile are promising, given its versatility as a synthetic intermediate. As research continues to uncover new biological targets and therapeutic needs, this compound will likely remain at the forefront of medicinal chemistry innovation. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into tangible therapeutic solutions for global health challenges.

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